3-(1H-Pyrazol-3-YL)-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Bioactive Molecules
The indole nucleus is a privileged heterocyclic scaffold found extensively in nature and is a core component of many bioactive molecules and pharmaceuticals. bohrium.comresearchgate.net It is a bicyclic aromatic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structural motif is present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites with diverse biological functions, including the neurotransmitter serotonin. mdpi.com
The versatility of the indole ring allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Consequently, indole derivatives have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents. semanticscholar.orgmdpi.com Well-known drugs such as the anti-migraine agent Sumatriptan, the anti-inflammatory drug Indomethacin, and the anti-cancer agents Vincristine and Vinblastine all feature the indole core, underscoring its therapeutic importance. bohrium.commdpi.com The ability of the indole scaffold to serve as a building block for bioactive molecules continues to attract significant research interest in medicinal chemistry. semanticscholar.org
Importance of Pyrazole (B372694) Motifs in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. ekb.egtandfonline.com This scaffold is valued for its synthetic accessibility, drug-like properties, and its ability to act as a versatile bioisosteric replacement for other functional groups. bohrium.com Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. ijrpr.comresearchgate.net
The N-unsubstituted pyrazole ring is particularly notable as it can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as protein kinases. bohrium.commdpi.com This characteristic has led to the development of numerous successful drugs. For instance, Celecoxib is a well-known anti-inflammatory drug, while Ruxolitinib and Ibrutinib are kinase inhibitors used in cancer therapy. tandfonline.com The stability of the pyrazole ring to metabolic degradation compared to other heterocycles further enhances its utility as a pharmacophore in drug design. bohrium.com
Rationale for Investigating Indole-Pyrazole Hybrid Structures
The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in drug discovery. The primary rationale is the potential for synergistic or additive pharmacological effects, where the hybrid compound exhibits enhanced activity or a better selectivity profile compared to the individual components. researchgate.netnih.gov It is also possible that a hybrid molecule may overcome drug resistance mechanisms or possess a novel mechanism of action.
Specifically, the combination of indole and pyrazole moieties into a single scaffold like 3-(1H-Pyrazol-3-YL)-1H-indole is compelling. nih.gov Both individual scaffolds are known to interact with a multitude of biological targets, and their fusion can lead to compounds with unique three-dimensional structures capable of fitting into specific binding sites. mdpi.comresearchgate.net Researchers have explored this combination to develop new agents for a variety of diseases, with many reported indole-pyrazole hybrids showing promising antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net
Current Research Landscape of this compound Analogues
The research landscape for analogues of this compound is active, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives, particularly as anticancer agents. These studies often involve modifying the core structure by adding various substituents to the indole or pyrazole rings to investigate structure-activity relationships (SAR).
One area of significant interest is the development of these hybrids as inhibitors of specific cellular targets, such as protein kinases or topoisomerases. For example, a series of novel indole-pyrazoline hybrid derivatives were designed as potential topoisomerase 1 (Top1) inhibitors. nih.gov In another study, pyrazole-indole hybrids were investigated as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. nih.govacs.org
The cytotoxic activity of these compounds against various human cancer cell lines is a primary focus of evaluation. Research has demonstrated that certain 3-(1H-indol-3-yl)-1H-pyrazole derivatives exhibit potent antiproliferative activity against cell lines such as HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer). nih.gov Mechanistic studies have shown that some of these compounds can induce apoptosis and cause cell cycle arrest, which are desirable characteristics for anticancer drugs. acs.orgnih.gov
Below are data tables summarizing the research findings for selected analogues of this compound.
Table 1: Cytotoxic Activity of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide Derivatives Data sourced from Zhang et al. (2011) nih.gov
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4Ik | HepG-2 | 0.71 | Cell cycle arrest at S phase |
| BGC823 | 0.71 | Cell cycle arrest at S phase | |
| 4Il | BT474 | 1.39 | Cell cycle arrest at S phase |
| 5-fluorouracil (Control) | HepG-2 | 26.8 | - |
| BGC823 | 24.5 | - |
Table 2: Cytotoxic Activity of Acylhydrazone and Hydrazone Derivatives of 3-(1H-indol-3-yl)-1H-pyrazole Data sourced from a study on 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives researchgate.net
| Compound ID | Target Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 2e | HepG-2 | 10.97 | Activity comparable to 5-Fu (5-fluorouracil) |
| 5a | KG-1 | 6.09 | Activity comparable to doxorubicin |
| 5b | HepG-2 | 9.39 | Potent activity |
| Ho-8910 | 9.41 | Potent activity | |
| 6c | A549 | - | Highest inhibitory activity in its series |
| KG-1 | - | Highest inhibitory activity in its series |
Table 3: Anticancer Activity of Pyrazole-Indole Hybrids as CDK-2 Inhibitors Data sourced from Hassan et al. (2021) acs.org
| Compound ID | Cell Line | IC50 (μM) | Target |
|---|---|---|---|
| 7a | HepG2 | 6.1 ± 1.9 | CDK-2 |
| 7b | HepG2 | 7.9 ± 1.9 | CDK-2 |
| Doxorubicin (Control) | HepG2 | 24.7 ± 3.2 | - |
These findings highlight the potential of the this compound scaffold as a template for the design of new and effective therapeutic agents. Continued exploration of this chemical space is likely to yield further insights and potentially lead to the development of clinical candidates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-8(3-1)9(7-12-10)11-5-6-13-14-11/h1-7,12H,(H,13,14) |
InChI Key |
XPFKJLQMICBUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=NN3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 1h Pyrazol 3 Yl 1h Indole and Its Derivatives
Conventional Synthetic Routes for Indole-Pyrazole Ring Systems
Traditional methods for constructing the indole-pyrazole framework often rely on foundational reactions in heterocyclic chemistry, including cyclocondensation, multi-component reactions, and classic named reactions like the Fischer indolization.
Cyclocondensation is a cornerstone for the synthesis of pyrazole (B372694) rings. This approach typically involves the reaction of a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. nih.gov In the context of 3-(1H-Pyrazol-3-YL)-1H-indole, the key strategy is to use a precursor where an indole (B1671886) moiety is already attached to a 1,3-dicarbonyl or equivalent synthon.
A common and effective precursor is ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, which can be prepared by treating 3-acetylindole (B1664109) with diethyl oxalate (B1200264) in the presence of a base. researchgate.net This indole-containing 1,3-diketoester serves as the C3 building block for the pyrazole ring. beilstein-journals.org The subsequent reaction of this intermediate with hydrazine hydrate (B1144303) leads to the formation of the pyrazole ring through a cyclocondensation reaction, yielding ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate. researchgate.netnih.gov This pyrazole ester can then be converted into various derivatives, such as carbohydrazides, by reaction with excess hydrazine hydrate. nih.gov
Similarly, 3-(1H-indol-3-yl)-3-oxopropanenitrile can be heated with hydrazine hydrate in ethanol (B145695) to quantitatively yield 3-(1H-indol-3-yl)-1H-pyrazol-5-amine, which serves as a key intermediate for further elaboration into fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. wiley.com The reaction of substituted indole aldehydes with 3-methyl-1H-pyrazol-5(4H)-one can also be used to afford pyrazole derivatives, which can undergo further cyclocondensation reactions to create fused pyrazolo[3,4-c]pyrazole (B14755706) structures. jocpr.com
Table 1: Examples of Cyclocondensation Reactions for Indole-Pyrazole Synthesis
| Indole Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Hydrazine Hydrate | Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | nih.gov, researchgate.net |
| 3-(1H-Indol-3-yl)-3-oxopropanenitrile | Hydrazine Hydrate | 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine | wiley.com |
| Substituted Indole Aldehydes / 3-methyl-1H-pyrazol-5(4H)-one | Hydrazine Hydrate | 1H-3-methyl-4-(substituted indole nucleus)-2a,4-dihydro pyrazolo[3,4-c]pyrazole | jocpr.com |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net MCRs are valued for their convergence, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netresearchgate.net
Several MCR strategies have been developed for the synthesis of indole-pyrazole hybrid molecules and related fused systems. One such approach involves the one-pot reaction of indole-based 5-aminopyrazoles, aryl aldehydes, and cyclic 1,3-diketones in acetic acid to produce pyrazolodihydropyridine derivatives. mdpi.com Another example is the four-component reaction of 2-phenyl-1H-indole-3-carbaldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in ethanol, which can be accelerated by microwave irradiation, to form indol-3-yl substituted pyrano[2,3-c]pyrazoles. nih.gov The development of MCRs for direct indole synthesis is also an active area of research, with cascade approaches being developed that combine radical reactions with Fischer indole synthesis to produce substituted indoles from simple alkenes. nih.gov
The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. organic-chemistry.org The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone. organic-chemistry.orgchemtube3d.com A key step in the mechanism is a researchgate.netresearchgate.net-sigmatropic rearrangement. chemtube3d.com
While highly effective for many substitution patterns, the Fischer indole synthesis performs poorly for the direct synthesis of 3-pyrazolylindoles. nih.govacs.org Computational studies have shown that when the hydrazone precursor contains a strongly electron-donating substituent, such as a pyrazolyl or N-acylamino group, the reaction pathway is diverted. nih.gov Instead of the desired researchgate.netresearchgate.net-sigmatropic rearrangement, a competing heterolytic N–N bond cleavage becomes the favored pathway. nih.govacs.org This alternative pathway does not lead to indole formation and explains the failure or low yields of these specific Fischer indolizations when using protic acids. nih.govacs.org The use of Lewis acids like zinc chloride can sometimes improve the efficiency, but the inherent electronic properties of the substrate remain a significant challenge. nih.gov
Advanced Catalytic Syntheses of this compound Derivatives
Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high levels of selectivity and efficiency. For the synthesis of this compound derivatives, catalytic methods have enabled the construction of complex chiral structures and have provided new routes for forming the crucial carbon-carbon bond between the two heterocyclic rings.
The construction of chiral molecules containing the indole-pyrazole framework is a significant challenge, particularly the creation of axial chirality, which arises from restricted rotation around a C-C or C-N bond. rsc.org The atroposelective synthesis of such scaffolds has been achieved using organocatalysis. rsc.orgresearchgate.net
A notable strategy involves the use of a chiral phosphoric acid (CPA) as a catalyst. In one approach, a CPA-catalyzed Mannich reaction was used for the catalytic asymmetric construction of axially chiral 3,4′-indole–pyrazole derivatives. rsc.orgresearchgate.net This method can synergistically install both a chiral axis and a quaternary stereocenter in a single step with high diastereo- and enantioselectivities. rsc.orgresearchgate.net In another example, a CPA-catalyzed aza-Friedel–Crafts reaction of 3-indolyl pyrazoles with imines derived from pyrazolone (B3327878) was developed to create a pyrazole-indole scaffold featuring both axial and central chirality. rsc.org These organocatalytic methods represent a powerful tool for accessing enantioenriched indole-pyrazole derivatives. rsc.orgresearchgate.net
Table 2: Asymmetric Catalytic Reactions for Chiral Indole-Pyrazole Scaffolds
| Reaction Type | Catalyst | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Mannich Reaction | Chiral Phosphoric Acid | 5-Pyrazolyl acetate (B1210297) derivative, Aldimine | Synergistic installation of chiral axis and quaternary stereocenter | rsc.org, researchgate.net |
| aza-Friedel–Crafts | Chiral Phosphoric Acid | 3-Indolyl pyrazole, Pyrazolone-derived imine | Formation of both a chiral axis and a quaternary stereocenter | rsc.org |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds between aryl and heteroaryl systems. nih.gov This strategy can be applied to the synthesis of this compound by coupling an appropriately functionalized indole with a functionalized pyrazole.
The general approach involves the reaction of a halo-indole (e.g., 3-bromo- (B131339) or 3-iodoindole) with a pyrazolylboronic acid or ester, or conversely, a halopyrazole with an indolylboronic acid or ester. The N-H group of the indole and pyrazole often requires protection, for instance with a tert-butyloxycarbonyl (Boc) group, before the coupling reaction. mdpi.com The Suzuki-Miyaura coupling is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base such as cesium carbonate or potassium phosphate. nih.govresearchgate.net After the C-C bond formation, the protecting groups can be removed to afford the final product. This method offers a versatile and modular route to a wide array of substituted indole-pyrazole derivatives, as it tolerates a broad range of functional groups on both heterocyclic partners. mdpi.comnih.gov
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound presents a significant regiochemical challenge. The reaction of an unsymmetrical indole-based 1,3-dielectrophile with hydrazine can potentially yield two different constitutional isomers: the 3-(pyrazol-3-yl)indole and the 3-(pyrazol-5-yl)indole. Consequently, the development of synthetic methods that selectively favor the formation of the desired 3-yl isomer is of paramount importance.
Key strategies to achieve this selectivity involve the careful choice of precursors and reaction conditions that dictate the orientation of the cyclization process.
Cyclocondensation of Indole-Based Precursors
A prevalent and effective method for constructing the pyrazole ring is the cyclocondensation reaction between an indole-based α,β-unsaturated ketone (a chalcone (B49325) equivalent) and a hydrazine source. ijarsct.co.in The regioselectivity of this reaction can be finely tuned by controlling the reaction conditions. For instance, the cyclocondensation of β-ethylthio-β-indolyl-α,β-unsaturated ketones with hydroxylamine (B1172632) hydrochloride, a process analogous to pyrazole formation, demonstrates that the choice of base and solvent system is critical. Using sodium ethoxide (NaOEt) in refluxing ethanol can favor one isomeric product, while sodium acetate (NaOAc) in boiling acetic acid can lead to the other. researchgate.net This principle allows for the selective synthesis of either 3-(pyrazol-3-yl) or 3-(pyrazol-5-yl) indoles by carefully selecting the reaction parameters.
Another approach involves starting with 3-cyanoacetylindole, which can be reacted with hydrazine hydrate to form 3-(1H-indol-3-yl)-1H-pyrazol-5-amine, a key intermediate for further derivatization. researchgate.netresearchgate.net
Ketene (B1206846) Dithioacetal Mediated Synthesis
A chemo- and regioselective synthesis of highly substituted pyrazole derivatives linked to an indole nucleus has been achieved using ketene dithioacetal chemistry. researchgate.net This method involves reacting a substituted 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile with a substituted phenyl hydrazine hydrochloride. researchgate.net This pathway provides a reliable route to complex 1,3,4,5-tetrasubstituted pyrazoles with the indole moiety precisely positioned. researchgate.net
[3+2] Cycloaddition Reactions
Modern synthetic organic chemistry offers powerful tools like [3+2] cycloaddition reactions for constructing five-membered heterocycles with high regiocontrol. A novel base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles. acs.org The resulting pyrazole core, functionalized with a dithianyl group, can be subsequently coupled with indole to produce a novel methylene-coupled 3-(pyrazol-3-yl)-1H-indole derivative. acs.org
Fischer Indole Synthesis from Pyrazole Precursors
An alternative strategy to ensure absolute regiocontrol is to construct the indole ring onto a pre-formed pyrazole scaffold. This has been demonstrated in the synthesis of trifluoromethylated 3-(pyrazolyl)indoles. urfu.ru The synthesis begins with 6-(trifluoromethyl)comanic acid, which is converted into an isomeric mixture of pyrazole-carboxylic acids. These intermediates then undergo a Fischer reaction to regioselectively form the indole ring, yielding the desired 3-(pyrazolyl)indole structure. urfu.ru
Table 1: Chemo- and Regioselective Synthesis Methods
| Method | Key Precursors | Reagents & Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Cyclocondensation | β-ethylthio-β-indolyl-α,β-unsaturated ketones; Hydrazine derivative | Base (e.g., NaOEt or NaOAc) and solvent (e.g., EtOH or AcOH) can direct the regiochemical outcome. | Reaction conditions are critical for controlling the formation of 3-yl vs. 5-yl pyrazole isomers. | researchgate.net |
| Ketene Dithioacetal Chemistry | 2-(Indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile; Phenyl hydrazine hydrochloride | K₂CO₃, Ethanol, Reflux | Provides a chemo- and regioselective route to highly substituted indole-pyrazole compounds. | researchgate.net |
| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes; Sydnones; Indole | Base-mediated cycloaddition followed by coupling with indole. | Achieves excellent regioselectivity under mild conditions for polysubstituted pyrazoles. | acs.org |
| Fischer Indole Synthesis | Pyrazole derivatives (e.g., 5(3)-[3,3,3-trifluoro-2-(phenylhydrazono)propyl]pyrazole-3(5)-carboxylic acids) | Acid-catalyzed cyclization (Fischer reaction). | Builds the indole ring onto a pyrazole core, ensuring unambiguous connectivity. | urfu.ru |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com The synthesis of this compound and its derivatives has benefited significantly from the application of these principles, leading to more sustainable and efficient methodologies.
Use of Environmentally Benign Solvents
A major focus of green synthesis is replacing volatile and toxic organic solvents with safer alternatives.
Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. An efficient synthesis of 3-pyrazolyl indoles has been developed through the cyclocondensation of β-ethylthio-β-indolyl-α,β-unsaturated ketones with semicarbazide (B1199961) hydrochloride in refluxing water. researchgate.net The addition of polyethylene (B3416737) glycol (PEG-400) can further enhance the reaction. researchgate.netresearchgate.net Similarly, multi-component reactions using a copper catalyst have been successfully performed in water to produce substituted indoles. openmedicinalchemistryjournal.com
Ethanol: As a bio-renewable and less toxic solvent, ethanol is another preferred green medium. An environmentally sustainable synthesis of indolyl pyrazole carbothioamide derivatives has been demonstrated using ethanol, highlighting advantages such as cost-efficiency and simple workup procedures. ijarsct.co.in
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. It has been used as a reaction medium, often in combination with water, for the synthesis of pyrazolyl indoles and related heterocyclic systems. researchgate.netresearchgate.netopenmedicinalchemistryjournal.comresearchgate.net
Advanced Catalysis and Reaction Conditions
Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. A novel eco-friendly procedure for synthesizing pyrazolyl methylene (B1212753) bisindoles utilizes a recyclable nano copper ferrite (B1171679) catalyst in water, which can be used for several cycles without significant loss of activity. orientjchem.org
Catalyst-Free Protocols: Eliminating the need for a catalyst altogether simplifies purification and reduces chemical waste. A catalyst-free protocol for synthesizing 3-pyrazolyl indoles has been developed by leveraging the inherent reactivity of β-ethylthio-β-indolyl-α,β-unsaturated ketones with hydrazines. researchgate.net
Energy-Efficient Methods: Microwave irradiation and visible light are used as alternative energy sources to conventional heating, often leading to shorter reaction times, higher yields, and reduced energy consumption. openmedicinalchemistryjournal.com The synthesis of indole derivatives has been successfully achieved under visible light irradiation in the absence of any solvent or catalyst, representing a highly economical and green method. openmedicinalchemistryjournal.com
Process Intensification
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. This approach improves atom economy and reduces the number of synthetic steps and purification procedures. The synthesis of 3-substituted indoles has been achieved via MCRs in green media like PEG 400, avoiding the need for a catalyst. openmedicinalchemistryjournal.com
Table 2: Green Chemistry Approaches in Synthesis
| Green Approach | Specific Method/Reagent | Benefits | Reference |
|---|---|---|---|
| Benign Solvents | Water, Ethanol, Polyethylene Glycol (PEG-400) | Reduced toxicity, improved safety, biodegradability, lower environmental impact. | ijarsct.co.inresearchgate.netresearchgate.netopenmedicinalchemistryjournal.comresearchgate.net |
| Recyclable Catalysis | Nano copper ferrite catalyst | Catalyst can be recovered and reused multiple times, reducing waste and cost. High yields and short reaction times. | orientjchem.org |
| Catalyst-Free Synthesis | Cyclocondensation of specific unsaturated ketones with hydrazines. | Eliminates catalyst cost and discharge of harmful chemicals; simplifies product purification. | researchgate.net |
| Energy Efficiency | Microwave irradiation, Visible light | Shorter reaction times, reduced energy consumption, high yields. | openmedicinalchemistryjournal.com |
| Process Intensification | Multi-Component Reactions (MCRs) | High atom economy, fewer synthetic steps, simplified purification, reduced waste. | openmedicinalchemistryjournal.com |
Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrazol 3 Yl 1h Indole Analogues
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bond vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 3-(1H-pyrazol-3-yl)-1H-indole analogues. The spectrum reveals key information about the N-H, C-H, C=N, and C=C bonds that constitute the indole (B1671886) and pyrazole (B372694) rings.
The N-H stretching vibrations of both the indole and pyrazole rings are typically observed as broad bands in the region of 3400-3100 cm⁻¹. nih.gov Aromatic C-H stretching vibrations appear at approximately 3100-3000 cm⁻¹. For analogues that are derivatized, such as with a carboxamide group, a strong carbonyl (C=O) stretching band is prominently visible, often in the range of 1668-1592 cm⁻¹. nih.gov The C=N and C=C stretching vibrations characteristic of the aromatic rings are found in the fingerprint region, typically between 1615 and 1400 cm⁻¹. mdpi.com
Table 1: Typical FT-IR Absorption Bands for this compound Analogues
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching (Indole & Pyrazole) | 3400 - 3100 | nih.gov |
| Aromatic C-H Stretching | 3100 - 3000 | nih.gov |
| Aliphatic C-H Stretching | 2950 - 2850 | nih.gov |
| Carbonyl (C=O) Stretching (Amide) | 1668 - 1592 | nih.gov |
| C=N and C=C Stretching | 1615 - 1400 | mdpi.com |
Raman Spectroscopy
The analysis would likely reveal strong bands corresponding to the in-plane vibrations of the indole and pyrazole rings. For instance, the characteristic "tryptophan" Fermi doublet observed in indole-containing molecules around 1360 cm⁻¹ and 1340 cm⁻¹ would be an area of interest. nih.gov Raman spectroscopy is particularly useful for studying these compounds in aqueous media due to the weak Raman scattering of water. The technique can be combined with computational methods, such as density functional theory (DFT), to predict and assign vibrational normal modes accurately. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and coupling of protons in the molecule. For this compound analogues, the spectra exhibit distinct signals for the protons on both the indole and pyrazole rings.
The N-H proton of the indole ring typically appears as a broad singlet far downfield, often above 11.0 ppm, while the pyrazole N-H proton can also be found at a similar or even higher chemical shift, sometimes above 13.0 ppm. nih.gov Protons on the aromatic portion of the indole ring generally resonate in the range of 7.00-8.00 ppm. mdpi.com The proton at the C2 position of the indole ring is often a characteristic singlet or doublet. The protons of the pyrazole ring also appear in the aromatic region, with their specific chemical shifts and coupling patterns depending on the substitution pattern. mdpi.com
Table 2: Representative ¹H NMR Chemical Shifts (δ) for Protons in this compound Analogues (in DMSO-d₆)
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Indole N1-H | 11.2 - 11.5 | bs | - | nih.gov |
| Pyrazole N1-H | 13.2 - 13.5 | bs | - | nih.gov |
| Indole H2 | ~7.8 | s or d | ~2.8 | nih.govrsc.org |
| Indole H4 | ~7.8 | d | ~8.0 | nih.gov |
| Indole H7 | ~7.4 | d | ~8.0 | nih.gov |
| Indole H5, H6 | 7.1 - 7.2 | m | - | nih.gov |
Note: Chemical shifts are highly dependent on the solvent and specific substituents on the analogue.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectra of this compound analogues show distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Quaternary carbons, such as the indole C3, C3a, and C7a, and the pyrazole carbons involved in ring fusion or substitution, can be identified by their lack of signal in DEPT-135 experiments. The carbons of the indole ring typically resonate between 110 and 138 ppm, while the pyrazole carbons have a wider range depending on substitution. nih.govmdpi.com For example, in indole-pyrazole carboxamide derivatives, the carbonyl carbon (C=O) signal appears significantly downfield, often around 160 ppm. nih.gov
Table 3: Representative ¹³C NMR Chemical Shifts (δ) for Carbons in this compound Analogues (in DMSO-d₆)
| Carbon | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| Indole C2 | 124.0 - 125.0 | nih.gov |
| Indole C3 | 102.0 - 105.0 | nih.gov |
| Indole C3a | 124.0 - 125.0 | nih.gov |
| Indole C4 | 119.0 - 120.0 | nih.gov |
| Indole C5 | 120.0 - 122.5 | nih.gov |
| Indole C6 | 119.0 - 120.0 | nih.gov |
| Indole C7 | 112.0 - 113.0 | nih.gov |
| Indole C7a | 136.0 - 137.0 | nih.gov |
| Pyrazole C3/C5 | 138.0 - 148.0 | nih.gov |
Note: Assignments can vary based on the specific analogue structure.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net It is used to trace the connectivity of protons within the same spin system, for example, identifying the adjacent protons H4 through H7 on the benzene (B151609) portion of the indole ring. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). tetratek.com.tr This allows for the direct assignment of a carbon signal based on the known assignment of its attached proton, and vice-versa.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.nettetratek.com.tr For this compound, HMBC is crucial for confirming the linkage between the two heterocyclic rings. For instance, a correlation between the indole H2 proton and the pyrazole C3 carbon, or between the pyrazole H4 proton and the indole C3 carbon, would provide definitive proof of the C3-C3' bond connecting the two rings. thieme-connect.de It is also indispensable for assigning quaternary carbons, which have no attached protons, by observing their correlations to nearby protons.
Together, these spectroscopic methods provide a comprehensive and detailed picture of the molecular structure of this compound analogues, enabling researchers to confirm their synthesis and understand their chemical properties.
Mass Spectrometric Techniques for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of newly synthesized compounds, confirming their identity, and aiding in structural elucidation. For indole-pyrazole hybrids, several ionization techniques are employed to generate gas-phase ions for analysis.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and semi-polar molecules, making it a common choice for analyzing functionalized indole-pyrazole systems. d-nb.info In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear indication of the molecular weight. researchgate.net
The analysis of various this compound analogues frequently employs ESI to confirm their molecular mass post-synthesis. For example, in the characterization of a series of pyrazole derivatives, ESI-MS was used to identify the protonated molecular ions, confirming the successful synthesis of the target compounds.
Interactive Table 1: ESI-MS Data for Selected this compound Analogues
| Compound Name | Molecular Formula | Observed Ion | m/z (Observed) |
|---|---|---|---|
| 3-(1H-Indol-3-yl)-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide | C20H18N4OS | [M+H]⁺ | 363.1 |
| (3-(1H-Indol-3-yl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | C17H18N4O | [M+H]⁺ | 295.1556 |
| N-(3,4-Dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide | C20H19N4O3 | [M-H]⁻ | 363.1459 |
This table presents representative ESI-MS data for various analogues, demonstrating the detection of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, which confirms their respective molecular weights.
While standard ESI-MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) delivers the exact mass of a molecule with high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of a compound's elemental formula, a critical step in the characterization of a new chemical entity. chemrxiv.org The comparison between the calculated exact mass (based on the proposed chemical formula) and the experimentally found mass serves as a stringent confirmation of the compound's identity. nih.govrsc.org
Numerous studies on this compound derivatives report HRMS data to validate their structures. nih.gov The ESI interface is commonly coupled with advanced mass analyzers like time-of-flight (TOF) or Orbitrap to achieve high resolution.
Interactive Table 2: HRMS Data for this compound Analogues
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 3-(1H-Indol-3-yl)-N-phenyl-1H-pyrazole-5-carboxamide nih.gov | C18H15N4O | 303.1246 | 303.1246 |
| 3-((1H-indol-3-yl)methyl)-6-(p-tolyl)- d-nb.infonih.govmdpi.comtriazolo[3,4-b] d-nb.infomdpi.commdpi.comthiadiazole researchgate.net | C18H15N5S | 334.1126 | 334.1121 |
| 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)indolin-2-one | C17H13N3O2 | 292.10920 | 292.10912 |
| 3-(5-methyl-3-hydroxy-1H-pyrazol-4-yl)-3-hydroxyindolin-2-one | C12H11N3O3 | 260.10352 | 260.10278 |
This table showcases the high accuracy of HRMS analysis. The close agreement between the calculated and experimentally found masses provides strong evidence for the assigned molecular formulas of these indole-pyrazole analogues.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with it. MALDI is particularly effective for analyzing large biomolecules but is also used for synthetic polymers and other organic compounds. sepscience.com
While less common than ESI for small molecule analysis, MALDI-TOF can be a valuable tool. acs.org An interesting development in this area is the use of nitro-indole derivatives themselves as novel dual-polarity matrices for MALDI-MS. nih.gov Studies have shown that compounds like 3-methyl-4-nitro-1H-indole can effectively act as matrices, improving ionization efficiency for a broad class of analytes, including lipids, peptides, and proteins, in both positive and negative ion modes. nih.gov This suggests a unique, synergistic application for indole-based compounds within the MALDI-MS technique itself.
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com It provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions such as hydrogen bonding and π–π stacking that govern the crystal packing.
To perform the analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. mdpi.com Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.
The structures of numerous indole-pyrazole hybrids have been confirmed by X-ray analysis. mdpi.commdpi.com For instance, the analysis of 3-((5-bromo-3-methyl-1H-pyrazol-1-yl)methyl)-1H-indole confirmed its molecular connectivity and provided detailed information about its conformation in the solid state. mdpi.com Such analyses are crucial for confirming tautomeric forms and understanding the spatial relationship between the indole and pyrazole ring systems.
Interactive Table 3: Representative X-ray Crystallographic Data for Pyrazole Analogues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
|---|---|---|---|---|---|
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.comresearchgate.net | Monoclinic | P21/c | 14.6160 | 8.8184 | 11.2330 |
| Compound 3 from Ref mdpi.com | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 |
| Compound 1 from Ref mdpi.com | Monoclinic | P21 | 6.2351 | 26.0156 | 12.4864 |
This table provides examples of crystallographic parameters determined for pyrazole-containing compounds, illustrating the type of fundamental data obtained from X-ray diffraction experiments.
Elemental Composition Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a compound. This experimental data is compared with the theoretical percentages calculated from the proposed empirical formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the synthesized compound.
This technique is routinely used in conjunction with spectroscopic methods to provide a complete characterization of novel this compound analogues. nih.gov
Interactive Table 4: Elemental Analysis Data for Representative Pyrazole Analogues
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | C15H14N4O | C | 67.65 | - |
| H | 5.30 | - | ||
| N | 21.04 | - | ||
| N-(4-methoxybenzyl)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | C16H23N3O | C | 70.30 | 70.07 |
| H | 8.48 | 8.36 | ||
| N | 15.37 | 15.51 | ||
| N-(4-methoxybenzylidene)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | C16H21N3O | C | 70.82 | 70.98 |
| H | 7.80 | 8.01 | ||
| N | 15.49 | 15.32 |
This table demonstrates the use of elemental analysis to confirm the elemental composition of synthesized compounds. The close agreement between the calculated and found percentage values validates the proposed molecular formulas.
Structure Activity Relationship Sar Investigations of 3 1h Pyrazol 3 Yl 1h Indole Derivatives
Impact of Substituent Modifications on In Vitro Bioactivity
The nature and position of substituents on both the indole (B1671886) and pyrazole (B372694) rings, as well as on any linking moieties, profoundly influence the biological activity of 3-(1H-pyrazol-3-yl)-1H-indole derivatives. Research has shown that specific modifications can enhance potency against various targets, particularly in the context of anticancer activity.
One significant area of investigation has been the derivatization of the pyrazole ring at the 5-position with a carboxamide group. In a series of indole-3-pyrazole-5-carboxamide analogues evaluated for antiproliferative activity, the substitution on the carboxamide's nitrogen atom was found to be a critical determinant of potency. nih.gov The introduction of an N-phenylacetamide moiety led to several active compounds. The most potent derivative in this series, N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide, exhibited powerful activity against hepatocellular carcinoma (HCC) cell lines, with IC₅₀ values ranging from 0.6 to 2.9 μM. nih.gov The SAR study indicated that electron-donating groups, specifically dimethoxy substituents at the 2- and 5-positions of the terminal phenyl ring, were optimal for this activity. nih.gov
Similarly, modifications at other positions of the pyrazole ring have yielded potent compounds. A series of pyrazole-indole hybrids linked via a methyleneamino bridge (-CH=N-) between the indole-3-carbaldehyde and a 5-aminopyrazole showed excellent anticancer activity. acs.org Specifically, 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide and its N-(4-methylphenyl) analogue demonstrated superior inhibition of the HepG2 cancer cell line (IC₅₀ = 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively) compared to the standard drug doxorubicin. acs.org
In another study focusing on indole-pyrazole amalgamated α-cyano substituted chalcones, electron-withdrawing substituents on a phenyl ring attached to the pyrazole moiety were found to enhance anti-breast cancer activity. nih.gov Several compounds featuring chloro or fluoro substitutions exhibited outstanding activity against the MCF-7 cell line, with GI₅₀ values below 0.1 μM, comparable to the standard adriamycin. nih.gov The unsubstituted NH group of the indole ring is also considered crucial for the antioxidant activity observed in some derivatives, facilitating a hydrogen atom transfer (HAT) mechanism. mdpi.com
| Compound | Key Substitutions | Biological Activity | Reference |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide | 2,5-dimethoxyphenyl group on pyrazole C5-carboxamide | Antiproliferative (IC₅₀: 0.6–2.9 μM vs. HCC cells) | nih.gov |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | Indole-methyleneamino at pyrazole C5; Phenylamino at C3; Phenylcarboxamide at C4 | Anticancer (IC₅₀: 6.1 ± 1.9 μM vs. HepG2) | acs.org |
| Indole-pyrazole chalcone (B49325) hybrid (e.g., 6f, 6g) | α-cyano chalcone linker; Electron-withdrawing groups (Cl, F) on pyrazole's phenyl ring | Anti-breast cancer (GI₅₀ <0.1μM vs. MCF-7) | nih.gov |
Positional Isomerism and Its Influence on Pharmacological Profiles
Research into the synthesis of indole-pyrazole hybrids has revealed that the reaction pathway can be tautomer-selective, leading to distinct positional isomers. mdpi.commdpi.com For example, the reaction of gramine (a 3-(dimethylaminomethyl)indole) with 4-bromo-3-methyl-1H-pyrazole resulted in 4-bromo-3(5)-methyl-((1H-pyrazol-1-yl)methyl)-1H-indole tautomers. mdpi.commdpi.com In contrast, using 3-bromo-5-methyl-1H-pyrazole as the starting material predominantly yielded ((5-bromo-3-methyl-1H-pyrazol-1-yl)methyl)-1H-indole. mdpi.commdpi.com
These subtle structural differences arising from the placement of substituents on the pyrazole ring have been shown to correlate with changes in biological activity. Studies on the hemocompatibility of a series of such hybrids demonstrated a clear relationship between the position of pyrazole substituents and the observed hemolytic activity. mdpi.com This indicates that even minor relocations of functional groups can alter how the molecule interacts with cell membranes and other biological components, thereby influencing its pharmacological and toxicological profile.
Heterocyclic Ring Fusion and Linker Chemistry in Indole-Pyrazole Hybrids
Linker Chemistry: The nature of the chemical bridge between the indole and pyrazole rings is a key determinant of the hybrid's final properties.
Methylene (B1212753) Linker: A simple methylene bridge (-CH₂-) connecting the indole C3 and pyrazole N1 positions creates a flexible molecule, and its introduction can significantly modify the cytoprotective properties of the parent compound. mdpi.com
Imine/Methyleneamino Linker: A more rigid imine linker (-CH=N-), formed by the condensation of an indole-3-carbaldehyde with an aminopyrazole, has been successfully used to create potent anticancer agents. acs.org This conjugated system restricts conformational freedom and orients the heterocyclic rings in a defined spatial arrangement.
Chalcone Linker: The incorporation of an α-cyano substituted chalcone moiety as the linker results in an extended, conjugated system that is critical for the high-potency anti-breast cancer activity observed in these derivatives. nih.gov
Heterocyclic Ring Fusion: Fusing a third ring system to the indole or pyrazole core can lead to novel chemical entities with distinct biological profiles. For instance, the development of fused pyrazole systems like imidazo[1,2-b]pyrazoles has been explored, with some derivatives showing promising antioxidant activity. mdpi.com The fusion of pharmacophores is a recognized strategy to produce more potent and specific agents by creating more complex and rigid molecular architectures. researchgate.net
Stereochemical Effects on In Vitro Biological Activities
Stereochemistry is a fundamental aspect of pharmacology and drug design, as stereoisomers of a chiral molecule can exhibit markedly different biological activities, metabolic profiles, and toxicities. The differential interaction of enantiomers or diastereomers with chiral biological macromolecules like enzymes and receptors is a well-established principle.
However, in the specific context of this compound derivatives, the body of published research has not yet extensively focused on stereochemical effects. The core scaffold itself is achiral and largely planar. Chirality would be introduced through the addition of substituents bearing stereocenters. Most reported studies on this scaffold have either involved the synthesis of achiral derivatives or have not detailed the separation of potential stereoisomers and the comparative evaluation of their biological activities. Consequently, while the importance of stereochemistry in medicinal chemistry is undisputed, specific SAR data relating to the stereochemical configurations of this compound derivatives is not yet widely available in the scientific literature. Future exploration in this area, particularly with derivatives bearing chiral side chains, could unveil new structure-activity relationships.
Rational Design Principles for Enhanced Selectivity and Potency
The accumulated SAR data allows for the formulation of rational design principles to guide the synthesis of new this compound derivatives with improved potency and selectivity. nih.gov The overarching strategy involves molecular hybridization, which combines the favorable characteristics of both the indole and pyrazole pharmacophores. researchgate.netnih.gov
Key design principles include:
Targeted Substitution: The biological activity is highly sensitive to the electronic and steric nature of substituents. For developing potent anticancer agents based on the indole-3-pyrazole-5-carboxamide scaffold, the focus should be on appending N-phenyl rings with electron-donating groups (e.g., methoxy) at specific positions to the carboxamide moiety. nih.gov Conversely, for chalcone-linked hybrids, introducing electron-withdrawing groups onto the pyrazole's appended phenyl ring appears beneficial. nih.gov
Linker Optimization: The choice of linker is critical for controlling molecular flexibility and geometry. Rigid, conjugated linkers like imines or chalcones can lock the molecule into a bioactive conformation, potentially increasing target affinity. acs.orgnih.gov Flexible linkers like a methylene bridge may be advantageous for allowing the molecule to adapt to different binding pocket topographies. mdpi.com
Scaffold Hopping and Fusion: Fusing additional heterocyclic rings to the core structure can enhance potency and introduce novel biological activities by increasing molecular complexity and creating new points of interaction with biological targets. mdpi.com
Improving Physicochemical Properties: Rational design efforts should also consider the optimization of physicochemical properties like lipophilicity and water solubility, which are influenced by substituent choice. nih.govrsc.org Pyrazole rings often serve as bioisosteres for phenyl rings, a substitution that can improve solubility and other pharmacokinetic parameters. nih.govrsc.org By systematically applying these principles, researchers can more efficiently navigate the chemical space of indole-pyrazole hybrids to discover novel therapeutic agents with enhanced potency and selectivity for their intended biological targets.
Mechanistic Studies of in Vitro Biological Activities of 3 1h Pyrazol 3 Yl 1h Indole Derivatives
Enzymatic Inhibition Profiles (In Vitro)
Kinase Inhibition (e.g., EGFR-TK, CDK-2, ALK5, FLT3/Aurora Kinases)
The 3-(1H-pyrazol-3-yl)-1H-indole core structure has proven to be a versatile framework for the design of potent kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) , a key player in cell proliferation and survival, has been a prominent target. A series of pyrazolyl-s-triazine derivatives featuring an indole (B1671886) motif were synthesized and evaluated for their potential as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK-2) frontiersin.org. One of the most active compounds, 3j , displayed an IC₅₀ value of 2.32 ± 0.21 μM against the A549 lung cancer cell line frontiersin.org. Another compound, 3i , exhibited potent EGFR inhibition with an IC₅₀ of 34.1 nM, which is more potent than the standard drug Erlotinib (IC₅₀ = 67.3 nM) frontiersin.org. Furthermore, newly designed pyrazolinyl-indole analogs have also been investigated as EGFR inhibitors nih.govmdpi.com. Among them, compounds HD02 , HD05 , and HD12 showed significant cytotoxic activities against a panel of 56 NCI cancer cell lines nih.govmdpi.com. Specifically, compound HD05 demonstrated a broad spectrum of cancer cell growth inhibition nih.gov. In a separate study, a p-bromo-substituted indenopyrazole derivative, compound 4 , was identified as the most potent EGFR tyrosine kinase inhibitor with an IC₅₀ value of 17.58 µM mdpi.com.
Cyclin-Dependent Kinase 2 (CDK-2) is another critical regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. The aforementioned pyrazolyl-s-triazine derivative, 3i , also demonstrated significant inhibition of CDK-2, with a 91.4% inhibition rate at a concentration of 10 μM frontiersin.org. A series of novel pyrazole (B372694) derivatives were screened for their CDK2/cyclin A2 inhibitory activity, with compounds 4, 7a, 7d, and 9 showing the strongest inhibition, with IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively nih.govrsc.org. Further structure-activity relationship studies led to the identification of compound 17 , a (4-pyrazolyl)-2-aminopyrimidine, as a highly potent and selective CDK2 inhibitor with an IC₅₀ of 0.29 nM nih.gov.
Activin receptor-like kinase 5 (ALK5) , a TGF-β type I receptor kinase, is involved in tumor progression and metastasis. Researchers have synthesized and evaluated a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles for their ALK5 inhibitory activity. Among these, compounds with a 4-methylthiazol-2-yl moiety showed potent ALK5 inhibition mdpi.com. Specifically, compound 19b emerged as the most potent inhibitor in this series, with an IC₅₀ value of 0.28 μM mdpi.com.
FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are also important targets in cancer therapy, particularly in acute myeloid leukemia (AML). A series of N-biphenyl-N′-(1H-pyrazol-5-yl)urea derivatives were designed as novel FLT3 type II inhibitors nih.govrsc.org. Optimized compounds from this series demonstrated nanomolar activity against isolated FLT3, with compound 10q showing an IC₅₀ of 230 nM nih.govrsc.org. Another class of 3-phenyl-1H-5-pyrazolylamine-derived compounds also exhibited potent FLT3 inhibition, with compound 12a showing the ability to cause tumor regression in mouse xenograft models drugbank.com. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, found in the Aurora kinase inhibitor tozasertib, has also been explored for developing new kinase inhibitors nih.gov.
| Compound | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| 3j | EGFR-TK | 2.32 ± 0.21 μM | frontiersin.org |
| 3i | EGFR-TK | 34.1 nM | frontiersin.org |
| Compound 4 | EGFR-TK | 17.58 µM | mdpi.com |
| 3i | CDK-2 | 91.4% inhibition at 10 μM | frontiersin.org |
| Compound 9 | CDK-2 | 0.96 μM | nih.govrsc.org |
| Compound 7d | CDK-2 | 1.47 μM | nih.govrsc.org |
| Compound 7a | CDK-2 | 2.0 μM | nih.govrsc.org |
| Compound 4 | CDK-2 | 3.82 μM | nih.govrsc.org |
| Compound 17 | CDK-2 | 0.29 nM | nih.gov |
| Compound 19b | ALK5 | 0.28 μM | mdpi.com |
| Compound 10q | FLT3 | 230 nM | nih.govrsc.org |
Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)
Derivatives of this compound have also been investigated for their potential to inhibit glycosidases, enzymes that play a crucial role in carbohydrate metabolism. Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes.
A novel series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were synthesized and evaluated for their in vitro α-glucosidase and α-amylase inhibitory activities. The majority of these compounds exhibited potent inhibition of both enzymes, with IC₅₀ values ranging from 91.24 to 261.82 μM for α-glucosidase and 85.03 to 237.78 μM for α-amylase rjptonline.orgrjptonline.org. Notably, compounds 6j and 6m were identified as the most potent inhibitors against both enzymes rjptonline.org. In another study, synthesized 3,3-di(indolyl)indolin-2-ones showed promising results, with most compounds exhibiting higher α-glucosidase inhibition and lower α-amylase inhibition compared to the standard drug acarbose nih.gov. For instance, compound 1i demonstrated a favorable profile with 67 ± 13% inhibition of α-glucosidase and 51 ± 4% inhibition of α-amylase, compared to acarbose's 19 ± 5% and 90 ± 2% inhibition, respectively nih.govresearchgate.net.
| Compound Series | Target Enzyme | IC₅₀ Range / % Inhibition | Reference |
|---|---|---|---|
| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-ones | α-Glucosidase | 91.24 - 261.82 μM | rjptonline.orgrjptonline.org |
| α-Amylase | 85.03 - 237.78 μM | rjptonline.orgrjptonline.org | |
| 3,3-di(indolyl)indolin-2-ones (Compound 1i) | α-Glucosidase | 67 ± 13% | nih.govresearchgate.net |
| α-Amylase | 51 ± 4% | nih.govresearchgate.net |
Modulation of Proteases (e.g., Proteinase)
The interaction of this compound derivatives with proteases, a broad class of enzymes that catalyze the breakdown of proteins, has also been a subject of investigation. For instance, some N-propananilide derivatives bearing a pyrazole ring have been studied for their effects on caspase-3, a key protease involved in apoptosis nih.gov.
Inhibition of Cyclooxygenases (COX-1, COX-2) and Lipoxygenases (5-LOX)
Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively. The development of dual COX/LOX inhibitors is a promising strategy for anti-inflammatory therapy with potentially fewer side effects than traditional NSAIDs.
Research has shown that certain 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives can act as balanced inhibitors of both COX and LOX. For example, compound 5 , a mixture of Z and E isomers, exhibited potent inhibitory activity against both COX-2 and 5-LOX with IC₅₀ values of 0.1 and 0.56 μM, respectively nih.gov. In another study, a series of thymol–pyrazole hybrids were synthesized as dual COX-2/5-LOX inhibitors nih.gov. The strategic combination of pyrazole, a known COX-2 inhibiting scaffold, with a pharmacophoric group from a 5-LOX inhibitor has led to the development of potent dual inhibitors researchgate.net.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 5 | COX-2 | 0.1 μM | nih.gov |
| 5-LOX | 0.56 μM | nih.gov |
Topoisomerase I (Top1) Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. Their inhibition is a well-established strategy in cancer chemotherapy. A series of novel indole-pyrazoline hybrid derivatives were designed and evaluated for their topoisomerase 1 (Top1) inhibitory activity nih.gov. Among the synthesized compounds, 3-(5-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(phenylsulfonyl)-1H-indole (6n) was identified as a potent Top1 inhibitor, demonstrating better inhibitory activity than the known inhibitor camptothecin (CPT) nih.govresearchgate.net. Further studies suggested that this new class of inhibitors does not act by binding to supercoiled DNA nih.govresearchgate.net.
Protein Farnesyltransferase Inhibition
Protein farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a crucial step for the function of many signaling proteins, including Ras. The inhibition of FTase has been a significant focus in the development of anti-cancer drugs. While direct studies on this compound derivatives as FTase inhibitors are not extensively detailed in the provided context, the broader class of farnesyltransferase inhibitors (FTIs) has been shown to induce apoptosis in transformed cells through the release of cytochrome c and activation of caspase 3 nih.govrsc.orgnih.gov.
Cellular Pathway Modulation (In Vitro)
Derivatives of this compound have been shown to exert potent cytotoxic effects on various cancer cell lines by modulating critical cellular pathways, primarily through inducing cell cycle arrest and apoptosis.
The antiproliferative activity of these compounds is often linked to their ability to halt the cell division cycle at specific checkpoints, thereby preventing the proliferation of cancer cells.
Flow cytometry analyses have revealed that certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives can induce cell cycle arrest. Specifically, compounds 4Ik and 4Il were shown to arrest the cell cycle in the S phase in human cancer cell lines. nih.gov Similarly, a series of indole-pyrazole hybrids were investigated for their antiproliferative effects, with compound 18 demonstrating the ability to cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells (Huh7 and Mahlavu). nih.gov This disruption of the normal cell cycle progression is a key mechanism behind the observed anticancer effects.
Table 1: Effect of this compound Derivatives on Cell Cycle Progression
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| 4Ik | Human cancer cell lines | S phase arrest | nih.gov |
| 4Il | Human cancer cell lines | S phase arrest | nih.gov |
| 18 | Huh7, Mahlavu | G2/M phase arrest | nih.gov |
Beyond halting cell proliferation, many this compound derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is achieved by modulating the delicate balance of pro-apoptotic and anti-apoptotic proteins.
A central mechanism involves the activation of executioner caspases, particularly Caspase-3. Studies on novel pyrazole-tosylamide derivatives, such as compounds 9d, 9e, and 9f , demonstrated a significant increase in the activity of Caspase-3 in breast cancer cells (MDA-MB-231 and MCF-7). nih.govresearchgate.net The activation of this key apoptotic protein is a critical step in the cascade leading to cell death.
Furthermore, these compounds modulate the Bcl-2 family of proteins, which are crucial regulators of apoptosis. The anti-apoptotic protein Bcl-2 is often overexpressed in cancer cells, promoting their survival. Research has shown that certain indole-pyrazole derivatives can significantly downregulate the expression of Bcl-2. nih.govresearchgate.netresearchgate.net For instance, compounds 7a and 7b caused a 0.5- and 0.4-fold decrease in Bcl-2 concentration, respectively. researchgate.net
Concurrently, these derivatives often upregulate the expression of pro-apoptotic proteins like Bax. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to the permeabilization of the mitochondrial membrane. In one study, compounds 7a and 7b led to an 8.2- and 10.6-fold increase in Bax protein levels, respectively, shifting the cellular balance towards apoptosis. researchgate.net This dual action—inhibiting survival signals while promoting death signals—makes these compounds effective inducers of apoptosis.
Table 2: Modulation of Apoptotic Markers by this compound Derivatives
| Compound | Cell Line | Caspase-3 Activity | Bcl-2 Level | Bax Level | Bax/Bcl-2 Ratio | Reference |
|---|---|---|---|---|---|---|
| 7a | MCF-7 | 7-fold increase | 0.5-fold decrease | 8.2-fold increase | Increased | researchgate.net |
| 7b | MCF-7 | 5.8-fold increase | 0.4-fold decrease | 10.6-fold increase | Increased | researchgate.net |
| 9d, 9e, 9f | MDA-MB-231, MCF-7 | Increased | Significantly inhibited | Not specified | Increased | nih.govresearchgate.net |
Antimicrobial Action Mechanisms (In Vitro)
In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents, acting through specific mechanisms to inhibit bacterial growth and survival strategies.
One of the primary antimicrobial mechanisms for this class of compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. By targeting this enzyme, the derivatives can effectively halt bacterial proliferation.
A series of 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives were specifically designed as DNA gyrase inhibitors. nih.gov Enzymatic assays confirmed that the most active of these derivatives possessed an inhibitory potency against S. aureus DNA gyrase that was comparable to the established antibiotic ciprofloxacin. nih.govresearchgate.net Molecular docking studies further elucidated the binding modes of these compounds within the active site of the enzyme, supporting the observed inhibitory activity. nih.gov
Table 3: DNA Gyrase Inhibition by this compound Derivatives
| Derivative Class | Target Organism | Potency Comparison | Reference |
|---|
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. The ability to inhibit biofilm formation is a critical attribute for novel antimicrobial agents.
Certain this compound derivatives have demonstrated significant antibiofilm activity. For example, the 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives 9a and 10a were found to prevent the formation of Staphylococcus aureus biofilms at low concentrations without affecting bacterial growth. researchgate.net Another study on indolenine-substituted pyrazoles identified a hit compound that could both prevent biofilm formation and eradicate mature biofilms of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). This compound exhibited a minimum biofilm inhibitory concentration (MBIC₅₀) as low as 1.56 µg/mL and a minimum biofilm eradication concentration (MBEC₅₀) as low as 6.25 µg/mL. nih.gov
Receptor Interaction and Antagonism (In Vitro)
The structural versatility of the this compound scaffold also allows for interaction with specific cellular receptors, leading to antagonistic activity that can be therapeutically relevant.
A series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives were synthesized and evaluated for their activity as endothelin-1 (B181129) (ET-1) antagonists. nih.gov In in vitro functional assays, several of these compounds, including 5b, 5c, 23, 24, 26, 28, and 29 , exhibited significant efficacy, with some being as potent as the positive control, bosentan, at high concentrations. nih.gov This suggests that these derivatives can effectively block the vasoconstrictive and mitogenic effects of ET-1, indicating potential applications in cardiovascular diseases.
Endothelin-1 Receptor Antagonism
The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1) and its receptors ETA and ETB, plays a significant role in various physiological and pathological processes, including pulmonary arterial hypertension. Consequently, the development of antagonists for these receptors is a key area of research.
A review of the scientific literature indicates that while the broader class of pyrazole derivatives has been explored for endothelin receptor antagonism, specific research focusing on derivatives of the this compound scaffold is not prominently documented. However, studies on related pyrazole-containing compounds provide insight into the potential of this chemical family.
Research has led to the design and synthesis of novel pyrazole carboxylic acid derivatives as endothelin receptor antagonists. nih.gov In these studies, compounds were screened for their ability to inhibit ET-1-induced contraction in isolated rat thoracic aortic rings. nih.gov A radio receptor assay was subsequently used to determine the binding potency of these compounds on endothelin receptors. nih.gov
One of the most notable compounds from this research, designated as 7m , demonstrated a significant inhibitory effect. nih.gov Further investigation revealed that compound 7m possesses a high binding affinity for the ETA receptor at the nanomole level. nih.gov It also showed a 36-fold selectivity for the ETA receptor over the ETB receptor, suggesting its potential as a selective antagonist. nih.gov
Table 1: In Vitro Activity of Pyrazole Derivative 7m on Endothelin Receptors
| Compound | Binding Affinity (IC50) | Receptor Selectivity (ETA/ETB) | Reference |
|---|---|---|---|
| 7m | Nanomole level | 36 | nih.gov |
The discovery of pyrazole-5-carboxylic acids as a class of endothelin antagonists originally stemmed from random screening assays that identified low-affinity pyrazol-5-ol ligands. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the development of these more potent pyrazole-5-carboxylic acids, which include compounds with ETA selective, mixed ETA/ETB, or moderately ETB selective antagonist profiles. nih.govresearchgate.net
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is an ion channel, and mutations in its gene cause cystic fibrosis (CF). CFTR potentiators are a class of small molecules that enhance the channel gating function of the CFTR protein at the cell surface, thereby increasing chloride ion transport.
While direct studies on this compound derivatives as CFTR potentiators are not available in the reviewed literature, research into other heterocyclic compounds provides valuable information on mechanisms for CFTR potentiation. A notable class of compounds includes hydroxy-1,2,3-triazole-based derivatives. nih.gov
Studies have identified compounds such as LSO-24 as modest potentiators for the p.Arg334Trp-CFTR mutant, a variant with a conductance defect for which no modulator therapy is currently approved. nih.gov To improve upon this activity, a new set of compounds based on the structure of LSO-24 was synthesized and screened. This led to the identification of LSO-150 and LSO-153 , which demonstrated increased potency. nih.gov
Electrophysiological assays confirmed the activity of these compounds. The research findings showed that LSO-150 and LSO-153 increased p.Arg334Trp-CFTR activity with slightly greater potency than the parent compound, LSO-24. nih.gov
Table 2: Potentiation of p.Arg334Trp-CFTR by LSO Derivatives
| Compound | Chemical Class | EC50 (µM) | Reference |
|---|---|---|---|
| LSO-150 | Hydroxy-1,2,3-triazole derivative | 1.01 | nih.gov |
| LSO-153 | Hydroxy-1,2,3-triazole derivative | 1.26 | nih.gov |
Further mechanistic studies explored the additive effects of these novel compounds when used in combination with other known CFTR modulators like VX-770 (ivacaftor) and apigenin. LSO-150 and LSO-153 showed an enhanced rescue of p.Arg334Trp-CFTR activity when combined with VX-770, but not with apigenin. nih.gov This suggests that these new potentiators may share a common mechanism of action with apigenin, which is believed to be distinct from that of VX-770. nih.gov The data indicate that these variants could potentially benefit from a co-potentiator therapeutic approach. nih.gov
When tested on other CFTR variants with gating or conductance defects, LSO-24 and LSO-150 were also found to increase the activity of p.Ser549Arg, p.Gly551Asp, and p.Ser945Leu mutants, with further enhancement observed in combination with VX-770. nih.gov
Emerging Applications and Future Research Directions for 3 1h Pyrazol 3 Yl 1h Indole Compounds
Applications in Advanced Materials Science
The indole-pyrazole scaffold is a promising candidate for the development of new organic materials due to the inherent photophysical and electronic properties of both indole (B1671886) and pyrazole (B372694) heterocycles. Research into related compounds suggests that this structural motif could be effectively utilized in fluorescent probes, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials.
Indole and its derivatives are known for their strong fluorescence emission in solution, making them valuable as fluorescent probes for biological and electrochemical sensing. researchgate.net Similarly, pyrazole derivatives have been recognized for their remarkable photophysical properties and are widely used as scaffolds for fluorescent probes, particularly for the detection of ions and molecules of biological and industrial importance. mdpi.com The combination of these two fluorophores in the 3-(1H-pyrazol-3-yl)-1H-indole structure is anticipated to yield novel dyes with unique optical properties.
Derivatives of pyrazole have been successfully developed as "turn-on" fluorescent sensors for various metal cations, including Zn2+, Cd2+, Fe3+, and Fe2+. nih.gov These sensors often operate through mechanisms like the blockage of photoinduced electron transfer (PET) upon ion chelation, leading to a significant increase in fluorescence intensity. nih.gov It is conceivable that this compound derivatives could be functionalized to act as selective chemosensors, with the indole moiety potentially modulating the electronic properties and enhancing the sensitivity and selectivity of the pyrazole-based sensing unit.
Table 1: Examples of Pyrazole-Based Fluorescent Sensors and their Properties
| Compound Type | Target Analyte | Emission Maxima (λem) | Fold Increase in Fluorescence | Limit of Detection (LoD) |
| Pyrazole Sensor 8 | Zn2+ | 480 nm | ~20x | Not Specified |
| Pyrazole Sensor 9 | Fe3+ | 465 nm | ~30x | 0.025 µM |
This table presents data for representative pyrazole-based sensors to illustrate the potential applications of the indole-pyrazole scaffold. Data is sourced from a study on pyrazoline and pyrazole "turn on" fluorescent sensors. nih.gov
The development of efficient and durable organic light-emitting diodes (OLEDs) relies on the design of novel organic materials with suitable electronic properties. Both indole and pyrazole derivatives have been investigated for their utility in OLEDs. The indole ring is an attractive component in OLED materials because its nitrogen heterocycle can lower the LUMO and HOMO energy levels. researchgate.net Furthermore, carbazole derivatives, which contain an indole-like structure, are well-established as hole-transporting materials (HTMs) in OLEDs. researchgate.net
Pyrazoloquinoline derivatives have been synthesized and explored as emitters in OLEDs, demonstrating bright bluish-green light emission. mdpi.com The electroluminescent properties of these materials are influenced by the substituents on the pyrazole core, which can modulate the emission characteristics and energy levels. mdpi.com Given the properties of its constituent parts, the this compound scaffold could be engineered to function as a hole-transporting material or as an emissive layer component in OLED devices.
Table 2: Performance of an OLED Device Using a Pyrazoloquinoline Emitter
| Emitter (Mol3 ) | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | Emission Color |
| 1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline | ~1436.0 | up to 1.26 | Deep Bluish-Green |
This table shows data for a trifluoromethyl-substituted pyrazoloquinoline derivative to exemplify the potential of pyrazole-based systems in OLEDs. mdpi.com
Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. nih.govdntb.gov.ua The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
Studies on various pyrazoline and pyrazole derivatives have demonstrated their potential as NLO materials. nih.govdntb.gov.uaresearchgate.netnih.gov The Z-scan technique has been used to measure the third-order nonlinear optical susceptibility (χ⁽³⁾) of these compounds, with some derivatives exhibiting values on the order of 10⁻⁶ esu. nih.gov The presence of different substituents on the pyrazole ring has been shown to tailor the NLO response. dntb.gov.ua The combination of the electron-donating indole ring with the pyrazole moiety in this compound suggests that this scaffold could be a promising platform for the development of new NLO materials.
Table 3: Third-Order NLO Properties of a Pyrazoline Derivative
| Property | Value |
| Nonlinear absorption coefficient (β) | ~10⁻³ cm/W |
| Nonlinear refractive index (n₂) | ~10⁻⁷ cm²/W |
| Third-order nonlinear optical susceptibility (χ⁽³⁾) | ~10⁻⁶ esu |
| Second-order hyperpolarizability (γ) | ~10⁻²⁶ esu |
This table provides representative NLO data for a pyrazoline derivative to illustrate the potential of related heterocyclic systems. nih.gov
Potential in Agrochemical Research and Development
The pyrazole ring is a key structural motif in a number of commercial agrochemicals, including herbicides, insecticides, and fungicides. mdpi.comorientjchem.org This has prompted significant research into novel pyrazole derivatives for crop protection. The hybridization of the pyrazole scaffold with an indole moiety, which is also present in many biologically active natural products, offers a promising strategy for the discovery of new agrochemicals with potentially novel modes of action.
Recent research has demonstrated that pyrazole amide derivatives can exhibit potent herbicidal activity by targeting enzymes such as transketolase, which is crucial for plant photosynthesis. nih.govacs.org Some of these compounds have shown excellent inhibition of weeds like Digitaria sanguinalis and Amaranthus retroflexus in greenhouse assays. acs.org Additionally, pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi, with some compounds showing strong efficacy against Rhizoctonia solani. nih.gov In the area of insecticides, novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and have shown good activity against pests like Aphis fabae. researchgate.net The this compound scaffold represents a valuable starting point for the development of new agrochemicals, leveraging the established biological activities of its constituent heterocycles.
Development of Multi-Targeted Ligands for Complex Biological Systems
The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, is a growing strategy in drug discovery to address complex diseases like cancer. nih.govnih.gov The indole-pyrazole scaffold is of particular interest in this area due to the wide range of biological activities associated with both indole and pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov This hybrid structure has the potential to yield compounds with synergistic pharmacological effects or the ability to modulate multiple biological targets simultaneously. nih.gov
A significant focus of research on indole-pyrazole hybrids has been the development of multi-targeted kinase inhibitors. researchgate.netnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov The pyrazole scaffold is a key component of several approved kinase inhibitors, such as Ruxolitinib. nih.gov By designing derivatives of this compound, it may be possible to create novel inhibitors that target multiple kinases involved in tumor growth and proliferation, potentially leading to more effective and durable anticancer therapies. researchgate.net For instance, structurally diverse indole-3-pyrazole-5-carboxamide analogues have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indole-Pyrazole Research
Unexplored Biological Targets and Pathways for Indole-Pyrazole Scaffolds
While the therapeutic potential of this compound and its analogs has been extensively explored in the context of cancer and inflammation, a growing body of research is beginning to shed light on a range of novel and underexplored biological targets and pathways. These emerging areas of investigation hold the promise of expanding the therapeutic applications of this versatile scaffold into new domains, including neurodegenerative diseases, metabolic disorders, and pathways involving less-characterized protein families.
Neuroinflammation and Oxidative Stress Pathways in Neurodegenerative Diseases
Recent studies have highlighted the potential of indole derivatives in mitigating the complex pathologies of neurodegenerative diseases such as Parkinson's and Alzheimer's. The focus is shifting towards targeting key pathways involved in neuroinflammation and oxidative stress, which are now understood to be critical drivers of neuronal damage.
One promising avenue of research involves the modulation of the NLRP3 inflammasome . An indole derivative, NC009-1, has been shown to suppress the activation of this inflammasome in microglia, the primary immune cells of the central nervous system. This action leads to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. Furthermore, NC009-1 was found to down-regulate the expression of NLRP3 and CASP1, key components of the inflammasome pathway researchgate.net.
Another critical pathway being explored is the Nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation. Research on certain pyrazolone (B3327878) derivatives has demonstrated their ability to ameliorate seizures and neuroinflammation by regulating the NF-κB/TNF-α/ROS pathway researchgate.net. This suggests that indole-pyrazole scaffolds could be designed to specifically interfere with NF-κB activation in neurological settings.
Furthermore, enhancing the cellular defense against oxidative stress is a key strategy. Indole derivatives have been shown to up-regulate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway researchgate.net. NRF2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, indole-pyrazole compounds could help protect neurons from the damaging effects of reactive oxygen species (ROS), a major contributor to neurodegeneration.
Novel Kinase Targets Beyond the Usual Suspects
The indole-pyrazole scaffold is a well-established pharmacophore for kinase inhibitors. However, research is expanding beyond the commonly targeted kinases like EGFR and CDK to include less-explored members of the kinome.
The PCTAIRE subfamily of cyclin-dependent kinases (CDKs) represents an understudied class of kinases that are emerging as potential therapeutic targets. Dysregulation of these kinases, such as CDK16, is associated with various cancers. Researchers have utilized the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, a close analog to the indole-pyrazole core, to develop potent and selective inhibitors of the PCTAIRE family nih.gov. This opens up the possibility of developing novel this compound derivatives to target this specific family of kinases.
Another novel target is NADPH oxidase 2 (NOX2) . This enzyme is a significant source of reactive oxygen species and its overactivity is implicated in a range of diseases, including neurodegenerative and cardiovascular disorders. A class of inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure has shown promise in preventing oxidative stress and toxicity in microglial cells mdpi.com. Given the structural similarities, this suggests that the this compound scaffold could be adapted to create selective NOX2 inhibitors.
The following table summarizes some of the key research findings on unexplored targets for indole-pyrazole derivatives:
| Derivative/Scaffold | Target/Pathway | Disease Area | Key Findings |
| NC009-1 (Indole derivative) | NLRP3 Inflammasome, NRF2 | Neurodegenerative Diseases | Suppresses inflammasome activation and up-regulates antioxidant pathways. researchgate.net |
| Pyrazolone derivatives | NF-κB/TNF-α/ROS | Neuroinflammation/Seizures | Ameliorates seizures and inflammation by regulating this pathway. researchgate.net |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | PCTAIRE Kinase Family (e.g., CDK16) | Cancer | Development of potent and selective inhibitors for this understudied kinase family. nih.gov |
| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NADPH Oxidase 2 (NOX2) | Neurodegenerative Diseases | Prevents amyloid-beta-induced oxidative stress and toxicity in microglial cells. mdpi.com |
| Indole derivatives | Histamine H3 Receptor (H3R) | Neuroinflammation | Modulates microglial activity and promotes a shift from a pro-inflammatory to an anti-inflammatory state. mdpi.com |
Modulation of G-Protein Coupled Receptors and Metabolic Pathways
Beyond kinases and inflammatory pathways, indole-pyrazole scaffolds are being investigated for their ability to modulate other important classes of proteins.
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of approved drugs mdpi.com. The histamine H3 receptor (H3R) , a GPCR, has emerged as a therapeutic target for neuroinflammatory and neurodegenerative disorders. Antagonists of the H3R can potentiate the release of histamine in the brain and have been shown to shift microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state mdpi.com. The structural features of indole derivatives make them suitable candidates for the design of novel H3R modulators.
In the realm of metabolic diseases , indole and its derivatives have been shown to play a role in regulating glucose homeostasis and lipid metabolism nih.gov. While direct targeting of specific metabolic enzymes by this compound is still an emerging area, the known ability of indole compounds to influence pathways like glucagon-like peptide-1 (GLP-1) secretion suggests a potential therapeutic avenue for type 2 diabetes and obesity. Further research is warranted to explore how the unique chemical space of indole-pyrazole hybrids can be leveraged to develop novel agents for metabolic disorders.
The exploration of these novel biological targets and pathways signifies a new and exciting chapter in the research of this compound compounds. The adaptability of this scaffold, combined with a deeper understanding of complex disease mechanisms, paves the way for the development of next-generation therapeutics with novel modes of action.
Q & A
Q. What are the established synthetic routes for preparing 3-(1H-pyrazol-3-yl)-1H-indole and its derivatives?
The compound is typically synthesized via multicomponent reactions or coupling strategies. For example, intermediates like 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide can undergo cyclization with substituted hydrazines to form pyrazole-linked indoles . One-pot synthesis methods using catalysts (e.g., acid/base catalysts) are favored for efficiency, reducing solvent use and reaction time . Characterization often involves NMR, IR, and LC/MS to confirm regiochemistry and purity .
Q. How can researchers confirm the structural identity of this compound derivatives?
X-ray crystallography (via SHELX programs) is the gold standard for unambiguous structural determination . Spectroscopic techniques like ESI-MS and 2D NMR (COSY, HSQC) are critical for verifying connectivity, especially distinguishing between N1- and N2-substituted pyrazole isomers . High-resolution mass spectrometry (HRMS) further validates molecular formulas .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in these compounds?
Common assays include:
- Enzyme inhibition : α-Glucosidase, LOX, and BChE inhibition assays using spectrophotometric methods .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Receptor binding : Radioligand displacement assays (e.g., for 5-HT1A or α1A-adrenoceptors) using tritiated ligands .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target specificity?
SAR studies highlight the importance of substituents on both indole and pyrazole rings. For example:
- Pyrazole substitution : N1-substitution enhances 5-HT1A receptor affinity, while bulky groups at C4 improve metabolic stability .
- Indole modification : Electron-withdrawing groups (e.g., halogens) at C5 increase antimicrobial potency . Computational docking (e.g., AutoDock) can predict binding modes to targets like α-glucosidase .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Dose-response curves : Re-evaluate IC50/EC50 values under standardized conditions (pH, temperature) .
- Metabolic stability : Use liver microsomes to assess compound degradation, which may explain variability in cell-based vs. enzyme assays .
- Crystallography : Compare ligand-bound protein structures to identify conformational changes affecting activity .
Q. How can solvent-free or catalyst-driven synthesis improve yield and sustainability for this scaffold?
- Catalyst selection : Protic acids (e.g., p-TsOH) or nanocatalysts enhance reaction rates and regioselectivity in one-pot syntheses .
- Green chemistry : Mechanochemical grinding or microwave irradiation reduces solvent waste and energy consumption .
Q. What analytical methods are critical for detecting trace impurities in this compound derivatives?
- HPLC-DAD/ELSD : Quantifies impurities >0.1% using reverse-phase columns (C18) and gradient elution .
- LC-MS/MS : Identifies degradation products or byproducts via fragmentation patterns .
- Elemental analysis : Validates stoichiometry, particularly for metal-containing catalysts .
Methodological Considerations
Q. How should researchers design experiments to evaluate synergistic effects in combination therapies?
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy .
- Isobolograms : Quantify additive/synergistic effects in anticancer or enzyme inhibition studies .
Q. What computational tools are recommended for predicting pharmacokinetic properties of these compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
